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Compound Name: MC2625

Cat. No.: B15583076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MC2625, chemically known as Methscopolamine Bromide, is a quaternary ammonium

derivative of scopolamine. It functions as a competitive antagonist at muscarinic acetylcholine

receptors (mAChRs), making it a significant tool in pharmacological research and a compound

with therapeutic applications. This technical guide provides a comprehensive overview of the

chemical structure, properties, and biological activities of Methscopolamine Bromide, with a

focus on experimental protocols and quantitative data to support research and development.

Chemical Structure and Properties
Methscopolamine Bromide is a synthetic compound derived from scopolamine through

methylation. This structural modification results in a quaternary ammonium salt, which has

significant implications for its pharmacokinetic and pharmacodynamic properties, most notably

its reduced ability to cross the blood-brain barrier compared to its parent compound.

Chemical Structure:

IUPAC Name: [(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-

hydroxy-2-phenylpropanoate bromide[1]

Molecular Formula: C₁₈H₂₄BrNO₄[1]
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Molecular Weight: 398.3 g/mol [1][2]

Physicochemical Properties:

A summary of the key physicochemical properties of Methscopolamine Bromide is presented in

Table 1.

Property Value Reference

Melting Point ~225°C (with decomposition) [2][3]

Solubility

Freely soluble in water, slightly

soluble in alcohol, insoluble in

acetone and chloroform.

[2]

Appearance White crystalline powder. [2]

Biological Activity and Mechanism of Action
Methscopolamine Bromide is a non-selective muscarinic receptor antagonist, exhibiting high

affinity for all five human muscarinic acetylcholine receptor subtypes (M1-M5)[4]. Its primary

mechanism of action is the competitive inhibition of acetylcholine at these receptors in the

parasympathetic nervous system[5][6][7]. This blockade of cholinergic signaling leads to a

variety of physiological effects, including the reduction of gastric acid secretion and inhibition of

gastrointestinal motility[3].

Signaling Pathways
The antagonism of muscarinic receptors by Methscopolamine Bromide disrupts the

downstream signaling cascades initiated by acetylcholine. The primary signaling pathway

affected is the G-protein coupled receptor (GPCR) pathway associated with mAChRs.

M1, M3, and M5 Receptor Blockade: These receptors primarily couple to Gq/11 proteins.

Their blockade by Methscopolamine Bromide inhibits the activation of phospholipase C

(PLC), thereby preventing the generation of inositol trisphosphate (IP3) and diacylglycerol

(DAG). This ultimately leads to a decrease in intracellular calcium mobilization and protein

kinase C (PKC) activation[4].
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M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Antagonism

by Methscopolamine Bromide prevents the inhibition of adenylyl cyclase, thus affecting

intracellular cyclic AMP (cAMP) levels and the modulation of ion channels[4].
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Muscarinic receptor antagonism by MC2625.

Quantitative Biological Data
The binding affinity of Methscopolamine Bromide for the five human muscarinic receptor

subtypes has been determined through radioligand binding assays. The inhibition constant (Ki)

is a measure of the concentration of the ligand required to occupy 50% of the receptors at

equilibrium, with a lower Ki value indicating a higher binding affinity.

Receptor Subtype pKi Ki (nM) Reference

M1 ~9.0 ~0.1 [4]

M2 ~9.1 ~0.08 [4]

M3 ~9.2 ~0.06 [4]

M4 ~9.0 ~0.1 [4]

M5 ~9.0 ~0.1 [4]
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Note: pKi is the negative logarithm of the Ki value. The values presented are approximate and

can vary depending on experimental conditions.[4]

Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of

Methscopolamine Bromide.

Synthesis of Methscopolamine Bromide
The synthesis of Methscopolamine Bromide is achieved through the quaternization of the

tertiary amine of scopolamine with methyl bromide.
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General synthesis workflow for MC2625.

A detailed experimental protocol would involve the following steps:

Dissolution: Scopolamine is dissolved in a suitable organic solvent.

Reaction: Methyl bromide is added to the solution, and the reaction is allowed to proceed,

typically with stirring at a controlled temperature.

Precipitation and Collection: The resulting quaternary ammonium salt, Methscopolamine

Bromide, precipitates out of the solution and is collected by filtration.

Purification: The crude product is purified, often by recrystallization from a suitable solvent

system, to yield the final product of high purity.

Characterization: The identity and purity of the synthesized compound are confirmed using

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
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Muscarinic Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of Methscopolamine

Bromide for muscarinic receptor subtypes.
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Workflow for a muscarinic receptor binding assay.

Detailed Methodology:

Receptor Preparation: Cell membranes from cell lines stably expressing a single human

muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

Incubation: The membranes are incubated in a buffer solution containing a fixed

concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine) and a range of

concentrations of the unlabeled test compound (Methscopolamine Bromide).
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Separation: The reaction is terminated, and the bound radioligand is separated from the free

radioligand, typically by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using a scintillation counter[4].

Data Analysis: The data are analyzed to generate a dose-response curve, from which the

IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-

Prusoff equation[4].

In Vitro Functional Assay: Inhibition of Acetylcholine-
Induced Contractions
Functional assays are crucial for determining the antagonist activity of Methscopolamine

Bromide at muscarinic receptors. A common assay involves measuring the inhibition of

acetylcholine-induced smooth muscle contraction.

Experimental Protocol:

Tissue Preparation: A section of smooth muscle tissue known to express muscarinic

receptors (e.g., guinea pig ileum or rat urinary bladder) is isolated and mounted in an organ

bath containing a physiological salt solution.

Contraction Induction: Acetylcholine is added to the organ bath to induce a contractile

response, which is measured using an isometric force transducer.

Antagonist Application: The tissue is pre-incubated with varying concentrations of

Methscopolamine Bromide before the addition of acetylcholine.

Data Acquisition: The magnitude of the contraction in the presence of the antagonist is

recorded.

Data Analysis: The inhibitory effect of Methscopolamine Bromide is quantified, and dose-

response curves are generated to determine its potency, often expressed as an IC50 value.

In Vivo Assay: Effect on Gastric Acid Secretion
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The antisecretory effect of Methscopolamine Bromide can be evaluated in vivo using animal

models.

Experimental Protocol:

Animal Model: A suitable animal model, such as the Shay rat model, is used. This involves

ligating the pylorus of the stomach in anesthetized rats.

Drug Administration: Methscopolamine Bromide is administered to the animals, typically

orally or via injection.

Gastric Juice Collection: After a set period, the animals are euthanized, and the gastric

contents are collected.

Analysis: The volume of gastric juice is measured, and the total acid content is determined

by titration with a standard base[3].

Data Comparison: The results from the drug-treated group are compared to those from a

control group that received a vehicle to determine the extent of inhibition of gastric acid

secretion.

Analytical Methods
A reverse-phase paired-ion liquid chromatographic procedure has been described for the

determination of Methscopolamine Bromide in various formulations. This method involves

extraction of the compound into ethanol, followed by concentration and dissolution in water

before chromatographic analysis. The recovery of Methscopolamine Bromide using this method

has been reported to be between 99.7% and 100.7%[8].

Conclusion
MC2625 (Methscopolamine Bromide) is a potent, non-selective muscarinic receptor antagonist

with well-characterized chemical and biological properties. Its ability to block cholinergic

signaling makes it a valuable tool for studying the parasympathetic nervous system and a

clinically relevant compound for conditions involving excessive gastric acid secretion and

gastrointestinal motility. The experimental protocols and quantitative data presented in this
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guide provide a solid foundation for researchers and drug development professionals working

with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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